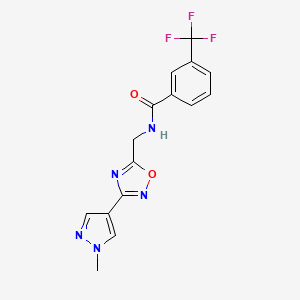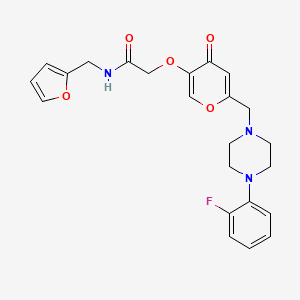![molecular formula C16H16FN3O B2514288 (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035003-96-2](/img/structure/B2514288.png)
(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of this compound is C16H16FN3O, and it has a molecular weight of 285.322. The structure of this compound includes a benzene ring linked to a pyridine ring through a CC or CN bond .Applications De Recherche Scientifique
Antihypertensive Activity
(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide has been synthesized and evaluated for antihypertensive activity. A related compound, 1-Benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, demonstrated significant antihypertensive effects in spontaneous hypertensive rats and renal hypertensive dogs (Winters et al., 1985).
Potassium Channel Opener Activity
Compounds structurally similar to this compound, specifically those with heteroaryl substituted acrylamides, have shown to be potent KCNQ2 potassium channel openers. This is important for treating neurological and cardiovascular diseases (L'Heureux et al., 2005).
Insecticidal Agents
Newly synthesized heterocyclic compounds including acrylamide derivatives have been studied for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The incorporation of the acrylamide moiety has been crucial in achieving potent toxic effects (Soliman et al., 2020).
Anticancer Agents
2-Anilinopyridine-3-acrylamides, which are chemically related to the compound , have been synthesized and showed promising cytotoxicity against human cancer cell lines. These compounds act as tubulin polymerization inhibitors, indicating potential for anticancer therapy (Kamal et al., 2014).
Antimicrobial Activities
Some derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, which includes compounds similar to this compound, have exhibited promising antimicrobial activities. This implies potential applications in addressing bacterial infections (Gouda et al., 2010).
Antioxidant Activities
Some indane-amide containing derivatives, including acrylamides, have been synthesized and investigated for their antioxidant activity. This research could be pertinent in the development of new antioxidant agents (Mohamed & El-Sayed, 2019).
Cyclooxygenase Inhibitors and Anticancer Agents
Compounds similar to this compound have been synthesized as cyclooxygenase inhibitors with antiplatelet and anticancer activities. These compounds could have dual therapeutic applications in inflammation and cancer treatment (Inceler et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOABNOJDDTXPQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)
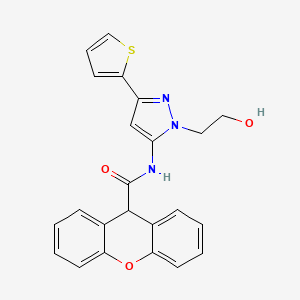
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)
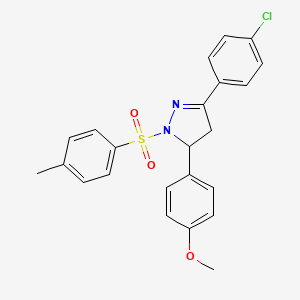
![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)
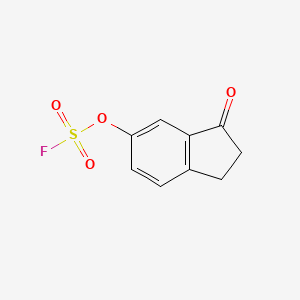
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
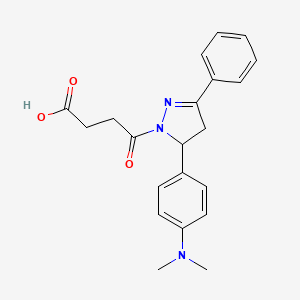

![4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2514223.png)
